molecular formula C6H10ClNOS B12280141 2-Amino-1-thiophen-2-yl-ethanol hydrochloride CAS No. 7404-66-2

2-Amino-1-thiophen-2-yl-ethanol hydrochloride

Cat. No.: B12280141
CAS No.: 7404-66-2
M. Wt: 179.67 g/mol
InChI Key: SHCVUJCISFOHCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-thiophen-2-yl-ethanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-Amino-1-thiophen-2-yl-ethanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(thiophen-2-yl)ethanol
  • 2-Amino-1-(thiophen-3-yl)ethanol
  • 2-Amino-1-(furan-2-yl)ethanol

Uniqueness

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is unique due to its specific combination of an amino group and a thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

7404-66-2

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

2-amino-1-thiophen-2-ylethanol;hydrochloride

InChI

InChI=1S/C6H9NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H

InChI Key

SHCVUJCISFOHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CN)O.Cl

Origin of Product

United States

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